The compound is derived from the pyrazole family, specifically featuring a propyl group and a methyl group at the 1-position of the pyrazole ring, along with a carbohydrazide functional group at the 5-position. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: 3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide. The compound's CAS number is 957043-27-5, which uniquely identifies it in chemical databases .
The synthesis of 3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide can be achieved through various methods involving the condensation of hydrazines with suitable carbonyl compounds. A common approach includes:
For instance, one method involves heating a mixture of 3-methylpyrazole and propyl hydrazine in an appropriate solvent to promote cyclization and yield the desired carbohydrazide .
The molecular structure of 3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography.
The presence of both nitrogen atoms in the pyrazole ring contributes to its reactivity and potential biological activity, while the carbohydrazide group enhances its solubility and interaction with biological targets.
3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide participates in various chemical reactions typical for pyrazole derivatives:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs for biological testing .
The mechanism of action for compounds like 3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that related pyrazole derivatives exhibit significant anticancer activity by inducing cell cycle arrest and apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .
These properties are crucial for determining suitable conditions for storage, handling, and application in pharmaceutical formulations .
3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide has several scientific applications:
The ongoing research into its derivatives continues to reveal promising therapeutic potentials across various fields .
Pyrazole, a five-membered heterocycle featuring two adjacent nitrogen atoms, has evolved from a synthetic curiosity to a cornerstone of modern drug design. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, but its medicinal potential was not immediately recognized [1]. The 1960s–1990s witnessed seminal breakthroughs: phenylbutazone (anti-inflammatory, 1950s) and antipyrine (antipyretic) established pyrazole’s capacity to modulate inflammatory pathways [1]. By the 2000s, targeted modifications yielded celecoxib, a selective COX-2 inhibitor that circumvented gastrointestinal toxicities associated with non-selective NSAIDs [1] [6].
Table 1: Milestone Pyrazole-Based Drugs
Drug | Therapeutic Area | Key Structural Features |
---|---|---|
Celecoxib | Anti-inflammatory | 1,5-Diarylpyrazole with sulfonamide |
Crizotinib | Anticancer (NSCLC) | 3-Amino-5-arylpyrazole kinase anchor |
Pyrazofurin | Antileukemic | C-glycosidic pyrazole nucleoside |
Rimonabant | Anti-obesity (withdrawn) | 1,5-Diarylpyrazole carboxamide |
The 2010s marked a diversification into oncology with crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer. Its design leveraged pyrazole’s ability to occupy hydrophobic kinase pockets while maintaining metabolic stability [6]. Contemporary research focuses on multitargeted pyrazoles, exemplified by derivatives inhibiting both tubulin polymerization and kinase activity (e.g., compound 1 in [6], with IC₅₀ values of 1.3–14.7 µM across breast and cervical cancer lines).
Carbohydrazide (–CONHNH₂) introduces hydrogen-bonding capacity, conformational flexibility, and metal-chelating properties critical for target engagement. Its integration with pyrazole creates a bifunctional pharmacophore capable of synergistic interactions:
Table 2: Bioactivity Enhancement via Carbohydrazide Functionalization
Scaffold | Activity | Improvement vs. Parent Compound |
---|---|---|
Pyridine-4-carbohydrazide | Anti-tubercular | 3× potency over isoniazid (MIC 0.12 µM) [4] |
Quinoline-3-carbohydrazide | Anti-HIV-1 integrase | IC₅₀ = 16–40 µM for ST inhibition [8] |
Chromene-carbohydrazide | Anticancer | Aromatase inhibition at nanomolar range [10] |
Computational studies confirm that carbohydrazide-pyrazole hybrids like INH09 and INH14 exhibit superior docking scores (−12.3 to −14.1 kcal/mol) against fungal CYP51 and bacterial DNA gyrase compared to non-functionalized analogs [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1